Octyl beta-d-glucuronic acid

Description

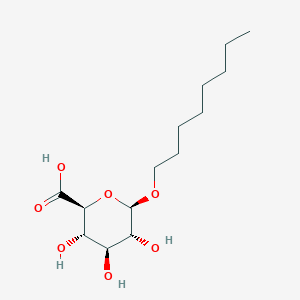

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNWYZPTDDGMH-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Biotransformation Aspects of Octyl Beta D Glucuronic Acid

Interactions with Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferases (UGTs)

UGTs are a family of enzymes primarily located in the endoplasmic reticulum of cells, with the highest concentrations found in the liver, but they are also present in many other tissues, including the intestine, kidneys, and brain. wikipedia.orgcriver.com These enzymes play a central role in the detoxification and clearance of numerous compounds by attaching a glucuronic acid molecule to a substrate. spandidos-publications.comwikipedia.org This process, which results in the formation of products like octyl beta-D-glucuronic acid from its corresponding aglycone (octanol), significantly alters the physicochemical properties of the substrate.

Glucuronidation as a Phase II Metabolic Conjugation Pathway

Metabolic biotransformation is broadly categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation and hydrolysis, typically introduce or expose functional groups on a molecule. nih.gov Phase II reactions are conjugation pathways where an endogenous molecule is added to the substrate, often following a Phase I reaction. uomus.edu.iqresearchgate.net

Glucuronidation is arguably the most important Phase II conjugation reaction. researchgate.netjove.com It involves the transfer of a glucuronic acid moiety from the activated co-factor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amine, or thiol). uomus.edu.iqnih.gov The resulting glucuronide conjugate, such as this compound, is significantly more water-soluble and polar than its parent molecule. wikipedia.orgpromonograph.org This increased hydrophilicity facilitates its excretion from the body, primarily via urine or bile, thus completing the detoxification process. jove.comnih.gov

Substrate Specificity and Affinity of UGT Isoforms

The human UGT superfamily is diverse, comprising multiple isoforms categorized into families (UGT1 and UGT2) and subfamilies (e.g., UGT1A, UGT2B). nih.gov These isoforms exhibit distinct but often overlapping substrate specificities, allowing the body to process a wide chemical variety of compounds. nih.govresearchgate.net The formation of this compound would involve the glucuronidation of an aliphatic alcohol, specifically octanol (B41247).

Research has shown that aliphatic alcohols are indeed substrates for UGT enzymes. A study in rats identified a specific hydroxysteroid UGT as being responsible for the conjugation of aliphatic alcohols. nih.gov The study suggested that for alcohols with a chain length longer than three carbons, glucuronidation can be a primary elimination pathway, especially when oxidative pathways are inhibited. nih.gov Different UGT isoforms display varying affinities for substrates. For instance, the glucuronidation kinetics of prototypic substrates like 4-methylumbelliferone (B1674119) and 1-naphthol (B170400) vary significantly across different UGT isoforms, with Km values (a measure of substrate affinity) spanning several orders of magnitude. nih.gov This highlights that the efficiency of this compound formation would depend on which specific UGT isoforms interact with the octanol precursor. While UGT1A1 and UGT1A9 are abundantly expressed in the liver, isoforms like UGT1A8 and UGT1A10 are predominant in the gastrointestinal tract, suggesting that the location of biotransformation can vary. criver.comnih.gov

| UGT Isoform | Primary Location | Common Substrate Classes | Example Substrates |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | Bilirubin, Phenols, Estrogens | Bilirubin, Estradiol, SN-38 |

| UGT1A3 | Liver, Intestine | Phenols, Carboxylic Acids | Amitriptyline, Ketoprofen |

| UGT1A4 | Liver | Tertiary Amines, Steroids | Amitriptyline, Imipramine |

| UGT1A6 | Liver | Small Planar Phenols | Acetaminophen, Salicylic Acid |

| UGT1A9 | Liver, Kidney | Phenols, Flavonoids, Steroids | Propofol, Mycophenolic Acid |

| UGT2B7 | Liver, Intestine | Opioids, Carboxylic Acids, Androgens | Morphine, Zidovudine, NSAIDs |

| UGT2B15 | Liver, Prostate | Steroids, Aliphatic Alcohols | Androstanediol, S-oxazepam |

Enzyme Kinetics and Catalytic Mechanisms of UGTs

The study of enzyme kinetics provides insight into the rate of reactions and the catalytic mechanism of enzymes like UGTs. wikipedia.org For UGTs, the reaction is a bi-substrate reaction, requiring both the aglycone substrate (e.g., octanol) and the co-factor UDPGA. nih.gov

Accumulating evidence suggests that the glucuronidation reaction catalyzed by UGTs follows a compulsory-order ternary-complex mechanism. nih.govresearchgate.net In this model, the enzyme (E) must bind the substrates in a specific sequence. First, the co-factor UDPGA binds to the enzyme to form an enzyme-UDPGA complex (E-UDPGA). nih.gov Only after this initial binding event can the second substrate, the aglycone (e.g., octanol), bind to form a ternary complex (E-UDPGA-aglycone). wikipedia.org Catalysis then occurs within this ternary complex, leading to the formation of the glucuronide product (this compound) and UDP, which are subsequently released from the enzyme. researchgate.net This sequential, ordered mechanism is distinct from random-order mechanisms where substrates can bind in any order. nih.gov

The kinetics of UGT-catalyzed reactions can be influenced by numerous factors. The concentration of the co-factor, UDPGA, is critical; in vitro experiments often use a large excess of UDPGA to simplify kinetic modeling. nih.gov However, in a physiological setting, fluctuations in UDPGA levels could modulate the rate of glucuronide formation.

Other conditions such as pH and the presence of certain ions (e.g., MgCl2) are important for optimal enzyme activity. doi.orgaalto.fi For instance, in vitro UGT assays are typically conducted at a pH of 7.4 in the presence of magnesium chloride. doi.org The physical state of the microsomal membrane in which UGTs are embedded also plays a significant role, a phenomenon known as latency. aalto.fi Disruption of the membrane integrity by detergents or other agents can significantly increase enzyme activity, suggesting that access of the substrate to the enzyme's active site is a rate-limiting factor. doi.org Furthermore, endogenous compounds, such as fatty acyl-CoAs and adenine, can act as allosteric activators or inhibitors, further modulating UGT function. nih.gov

Interactions with beta-Glucuronidase (β-GUS)

β-Glucuronidase Activity in Microbial and Eukaryotic Systems

β-Glucuronidases are members of the glycosidase family of enzymes responsible for hydrolyzing β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronidated compounds. wikipedia.org The enzyme is widely distributed, found in organisms ranging from bacteria to mammals. nih.govmdpi.com

Eukaryotic Systems: In eukaryotes, such as humans, β-glucuronidase is primarily a lysosomal enzyme, although it is also found in the endoplasmic reticulum. nih.gov It participates in the degradation of mucopolysaccharides (glycosaminoglycans) like heparan sulfate. wikipedia.org The human enzyme, encoded by the GUSB gene, is a homotetramer and shares sequence similarity with its bacterial counterparts, though it possesses distinct structural features. wikipedia.orgnih.gov Similar to microbial enzymes, eukaryotic β-glucuronidases exhibit broad substrate specificity. However, research detailing the specific activity, including Michaelis-Menten constants (K) or turnover rates (k), for Octyl β-D-glucuronic acid as a substrate for any purified eukaryotic β-glucuronidase is not prominently featured in existing research.

| Characteristic | Microbial (e.g., E. coli) | Eukaryotic (e.g., Human) |

|---|---|---|

| Cellular Location | Cytoplasm / Periplasm | Lysosomes, Endoplasmic Reticulum nih.gov |

| Optimal pH | ~6.0 - 7.0 mdpi.comsigmaaldrich.com | Acidic (Lysosomal) |

| Primary Function | Metabolism of exogenous and endogenous glucuronides in the gut nih.govnih.gov | Degradation of glycosaminoglycans wikipedia.org |

| Key Catalytic Residues | Glu413 (acid/base), Glu504 (nucleophile) nih.gov | Glu451 (acid/base), Glu540 (nucleophile) wikipedia.org |

Induction and Inhibition of β-Glucuronidase Activity

The regulation of β-glucuronidase activity through induction of its synthesis or direct inhibition is a key area of study, particularly concerning drug metabolism and toxicity. nih.gov

Induction: The synthesis of β-glucuronidase in some bacteria is inducible. Studies on E. coli have shown that the presence of β-glucuronides can trigger the expression of the enzyme. The regulatory mechanism involves the substrate or its metabolites acting as inducers for the operon containing the β-glucuronidase gene (uidA). wikipedia.org There is, however, no specific research available that demonstrates Octyl β-D-glucuronic acid or its metabolites acting as an inducer for β-glucuronidase synthesis.

Inhibition: Inhibition of β-glucuronidase is a therapeutic strategy to prevent the reactivation of toxic drug metabolites in the gut. nih.gov While a vast number of compounds have been investigated as inhibitors, information on Octyl β-D-glucuronic acid is scarce. However, a study on the protein engineering of E. coli β-glucuronidase identified a structurally similar compound, n-octyl β-D-thioglucopyranoside (OTG), as a competitive inhibitor. anu.edu.au It is important to note that OTG is a glucoside (not a glucuronide) with a sulfur linkage and was shown to inhibit a secondary glucosidase activity of the wild-type β-glucuronidase, not its primary glucuronidase function. anu.edu.au This finding suggests that the enzyme's active site can accommodate the octyl group, which may interfere with the binding of other substrates.

| Compound | Enzyme | Effect | Mode of Action | Target Activity | Reference |

|---|---|---|---|---|---|

| n-octyl β-D-thioglucopyranoside (OTG) | E. coli β-Glucuronidase (wild-type) | Inhibition | Competitive | Glucosidase (side-activity) | anu.edu.au |

Protein Engineering of β-Glucuronidase for Modified Specificity or Function

Altering the function and specificity of enzymes through protein engineering offers significant potential for biotechnology and synthetic chemistry. β-Glucuronidase from E. coli has been a subject of such engineering efforts. anu.edu.au

Research aimed at altering the substrate specificity of E. coli β-glucuronidase has been conducted using techniques like site-saturation mutagenesis and directed evolution. anu.edu.au The primary goal of one such comprehensive study was to change the donor sugar specificity from a glucuronyl donor to a glucosyl donor, effectively converting the enzyme into a synthase for glucosides. anu.edu.au

In the course of this research, n-octyl β-D-thioglucopyranoside (OTG) was used in screening assays. The observation that OTG, which has an octyl aglycone, could bind to the active site and act as a competitive inhibitor was a key finding. anu.edu.au This indicates that the active site of E. coli β-glucuronidase is capable of accommodating substrates with an eight-carbon alkyl chain. This structural tolerance is a critical piece of information for future protein engineering efforts that might aim to enhance the enzyme's activity towards specific alkyl glucuronides, such as Octyl β-D-glucuronic acid, or to design novel biocatalysts. The studies involved randomizing codons for amino acid residues in or near the active site to create libraries of enzyme variants with potentially altered specificities. anu.edu.au While the ultimate goal was not focused on Octyl β-D-glucuronic acid, the methodology and the incidental findings regarding OTG are directly relevant to understanding the potential for engineering the enzyme's interaction with this specific compound.

Analytical and Characterization Techniques in Octyl Beta D Glucuronic Acid Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analysis of octyl beta-D-glucuronic acid, enabling its separation from complex mixtures and the resolution of its different forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. In a study detailing its synthesis, the reaction product was monitored, and the final compound was purified using chromatographic methods. nih.gov The purity of the synthesized octyl β-D-glucopyranoside uronic acid was ultimately confirmed to be approximately 99% through these chromatographic and spectroscopic methods. nih.gov

For the parent compound, n-octyl-β-D-glucopyranoside, HPLC analysis is routinely used to assess purity, with specifications often requiring ≥ 99% purity for both β and α anomers combined. anatrace.com The analysis can also quantify the percentage of the α-anomer, which is typically kept below 2%. anatrace.com While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for similar compounds like D-glucuronic acid often utilize columns designed for organic acid analysis, such as the RSpak KC-811. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the direct measurement and quantification of glucuronide metabolites in various biological matrices. scispace.comresearchgate.net This method circumvents the need for enzymatic hydrolysis, which was a common step in older analytical approaches. scispace.com The direct approach offers significant advantages, including faster sample preparation and improved accuracy and precision. scispace.com

In the context of identifying this compound, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system can be employed. For instance, the oxidation products of octyl β-D-glucopyranoside have been identified using an HPLC system connected to an Orbitrap Mass Spectrometer with an electrospray ionization (ESI) source in negative mode. lu.se Tandem mass spectrometry (MS/MS) is particularly crucial for direct glucuronide quantification as it provides exceptional selectivity and sensitivity. researchgate.net For steroid glucuronides, characteristic neutral losses (e.g., 176 Da) and precursor ion scans in both positive and negative modes are used for their open detection in complex samples like urine. nih.gov

The resolution of anomeric forms (α and β isomers) is a critical aspect of the analysis of glycosidic compounds. The anomeric configuration can significantly impact the compound's biological activity and physical properties. While specific methods for the resolution of this compound anomers are not detailed, the principles of resolving anomers of other glycosides are well-established.

The synthesis of glycosides can often result in a mixture of anomers. nih.gov The ratio of α to β anomers can be influenced by reaction conditions and the nature of the starting materials. nih.gov Chromatographic techniques, particularly HPLC, are instrumental in separating and quantifying these anomeric mixtures. For the related compound n-octyl-β-D-glucopyranoside, HPLC is used to determine the percentage of the α anomer, which is typically a minor component in the β-anomer product. anatrace.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. A study on the chemoenzymatic synthesis of octyl β-D-glucopyranoside uronic acid reported its characterization using both ¹H-NMR and ¹³C-NMR. lu.se

The ¹H-NMR spectrum, recorded at 400 MHz in D₂O, shows characteristic signals for the protons in the molecule. The anomeric proton (H-1) appears as a doublet at 4.44 ppm with a coupling constant of 9.8 Hz, confirming the β-configuration. lu.se The signals for the octyl chain protons are observed in the upfield region of the spectrum. lu.se

The ¹³C-NMR spectrum, recorded at 100 MHz in D₂O, provides further structural confirmation. The carbonyl carbon (C-6) of the uronic acid moiety resonates at 172.0 ppm. lu.se The anomeric carbon (C-1) is observed at 102.4 ppm, and the carbons of the octyl chain appear at the higher field end of the spectrum. lu.se

Table 1: ¹H-NMR (400 MHz, D₂O) and ¹³C-NMR (100 MHz, D₂O) Data for this compound lu.se

| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) |

|---|---|---|

| 1 | 4.44, d, 9.8 | 102.4 |

| 2 | 3.35, dd, 11.4, 10.0 | 72.7 |

| 3 | 3.52, t, 11.5 | 75.3 |

| 4 | 3.60, m | 71.3 |

| 5 | 3.93, d, 12.0 | 74.7 |

| 6 | - | 172.0 |

| 1' | 3.85, dt, 11.7, 9.1; 3.60, m | 70.6 |

| 2' | 1.61, quint, 8.5 | 31.6, 29.1, 25.5, 22.4 |

| 3'-7' | 1.23, m | 31.6, 29.1, 25.5, 22.4 |

Data sourced from a study on the chemoenzymatic synthesis of octyl β-D-glucopyranoside uronic acid.

Mass spectrometry (MS) and its tandem version (MS/MS) are crucial for confirming the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been used to confirm the synthesis of octyl β-D-glucopyranoside uronic acid. In negative ion mode, the deprotonated molecule [M-H]⁻ was observed with a calculated m/z of 305.1606 and a found m/z of 305.1605 for the molecular formula C₁₄H₂₅O₇. nih.govlu.se

Tandem mass spectrometry (MS/MS) of glucuronides typically reveals characteristic fragmentation patterns. A common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da). nih.gov The fragmentation of steroid glucuronides has been studied in detail, showing characteristic ions originating from both the steroidal and the glycosidic parts of the molecule. dshs-koeln.de For glycosides in general, MS² fragmentation often results in a significant aglycone ion due to the loss of the sugar residue. semanticscholar.org

Table 2: High-Resolution Mass Spectrometry Data for this compound nih.govlu.se

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|

Data obtained via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Fluorimetric and Other Spectrophotometric Assays for Enzyme Activity

Fluorimetric and spectrophotometric assays are fundamental tools for determining the activity of enzymes such as β-glucuronidase, which catalyzes the hydrolysis of β-D-glucuronic acid residues. abcam.comcreative-enzymes.com These assays typically employ a substrate that, upon enzymatic cleavage, releases a chromogenic or fluorogenic molecule, allowing for the quantification of enzyme activity by measuring changes in absorbance or fluorescence. creative-enzymes.comyoutube.com While specific assays directly utilizing octyl β-D-glucuronic acid are not extensively detailed in the provided research, the principles of these methods are broadly applicable to glucuronide substrates.

A common spectrophotometric method involves the use of p-nitrophenyl β-D-glucuronide as a substrate. nih.gov The enzyme β-glucuronidase cleaves this substrate, releasing p-nitrophenol, a chromophore that can be quantified by measuring the increase in absorbance at 405 nm. nih.gov This continuous assay is highly sensitive and allows for the detection of very low enzyme concentrations. nih.gov Another widely used substrate is phenolphthalein (B1677637) glucuronide; its hydrolysis releases phenolphthalein, which develops a color that can be measured spectrophotometrically at 540 nm. sigmaaldrich.com

Fluorimetric assays offer even greater sensitivity. bioassaysys.com A prevalent technique uses 4-methylumbelliferyl β-D-glucuronide (MUG) as the substrate. nih.govnih.gov The enzymatic hydrolysis of MUG by β-glucuronidase yields 4-methylumbelliferone (B1674119), a highly fluorescent compound. nih.govnih.gov The rate of formation of 4-methylumbelliferone, and thus the enzyme activity, can be monitored by measuring the increase in fluorescence at an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm. bioassaysys.com This method is sensitive enough to detect enzyme activity in the microunit range. abcam.com Such assays can be adapted for high-throughput screening formats. nih.govresearchgate.net

The principle of competitive assays can also be applied. In such a setup, the presence of other β-D-glucuronide compounds, like octyl β-D-glucuronic acid, would act as competitors for the enzyme, inhibiting the cleavage of the signaling substrate (e.g., 4-methylumbelliferyl β-D-glucuronide). nih.gov This competitive inhibition could be used to study the interaction of octyl β-D-glucuronic acid with the enzyme.

The following table summarizes the key characteristics of common spectrophotometric and fluorimetric assays for β-glucuronidase activity.

| Assay Type | Substrate | Product Detected | Wavelength (nm) | Key Features |

| Spectrophotometric | p-nitrophenyl β-D-glucuronide | p-nitrophenol | 405 (Absorbance) | Continuous, highly sensitive. nih.gov |

| Spectrophotometric | Phenolphthalein glucuronide | Phenolphthalein | 540 (Absorbance) | Stopped-rate determination. sigmaaldrich.com |

| Fluorimetric | 4-methylumbelliferyl β-D-glucuronide | 4-methylumbelliferone | Ex: 365 / Em: 450 | Highly sensitive, suitable for high-throughput screening. bioassaysys.comnih.gov |

Quantitative Analysis Methodologies

The quantitative analysis of octyl β-D-glucuronic acid often relies on advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors. nih.govlu.se These methods allow for the separation, identification, and quantification of the compound in complex mixtures.

A prominent method for the quantitative analysis of octyl β-D-glucuronic acid is HPLC coupled with a Charged Aerosol Detector (CAD). nih.govlu.se This technique is well-suited for non-volatile analytes that lack a UV chromophore, such as octyl β-D-glucuronic acid. The analysis is typically performed on a reverse-phase column, such as a C18 column. nih.govlu.se A gradient elution with a mobile phase consisting of acetonitrile, water with a small percentage of acetic acid, and 2-propanol has been successfully used. nih.govlu.se The quantification is achieved by constructing a standard curve from known concentrations of the compound. d-nb.info

In addition to CAD, Mass Spectrometry (MS) can be coupled with HPLC for highly sensitive and specific quantification. nih.govlu.se High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can be used to confirm the identity of the compound by providing an accurate mass measurement. nih.gov For quantitative purposes, HPLC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is a powerful technique that allows for the direct measurement of glucuronides in biological matrices with high selectivity and sensitivity. scispace.com

The following table details the parameters for a reported HPLC-CAD method for the quantitative analysis of octyl β-D-glucuronic acid. nih.govlu.se

| Parameter | Specification |

| Instrumentation | UHPLC system with a Charged Aerosol Detector (CAD) |

| Column | Kinetex Polar C18 (100 Å, 2.6 μm, 2.1 × 150 mm) |

| Mobile Phase | A: AcetonitrileB: 0.1% acetic acid in waterC: 2-propanol |

| Flow Rate | 0.3 ml/min |

| Column Temperature | 40 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Evaporation Temp. | 35 °C |

| Nebulizer Gas Pressure | 60.9 psi |

Applications and Functional Studies of Octyl Beta D Glucuronic Acid in Chemical Biology

Design and Development of Molecular Probes

The distinct amphiphilic nature of octyl beta-D-glucuronic acid and its derivatives makes them suitable scaffolds for the development of molecular probes aimed at studying biological systems.

A derivative of this compound, octyl-2-O-sulfo-β-D-glucuronic acid, has been identified as a potential molecular probe for investigating the entry mechanism of the Dengue virus. mdpi.com The Dengue virus envelope (E) protein contains a hydrophobic pocket that is crucial for the conformational changes required for viral fusion with host cell membranes. nih.govlu.se This pocket can be occupied by the detergent molecule n-octyl-β-D-glucoside (βOG), a related compound, which has inspired the search for molecules that can target this site to inhibit viral entry. nih.gov

Computational studies have shown that modifying the glucose headgroup of octyl-β-D-glucose with hydrophilic groups, such as both sulfated and carboxylated moieties to create octyl-2-O-sulfo β-D-glucuronic acid, can enhance the binding affinity to the E protein. This increased affinity also correlates with a greater inhibition of Dengue virus entry. mdpi.com The introduction of these charged groups allows for interaction with polar amino acid residues at the edge of the hydrophobic pocket, leading to a more stable protein-ligand complex. mdpi.com As such, these modified glucuronic acid derivatives serve as valuable molecular probes to further elucidate the intricacies of Dengue virus fusion and to aid in the design of novel antiviral agents. mdpi.com

Functional Characterization as Anionic Glycoside Surfactants

This compound is classified as an anionic glycoside surfactant. The presence of the carboxylic acid group on the glucuronic acid moiety allows for pH-dependent properties, distinguishing it from its non-ionic precursor, octyl β-D-glucopyranoside. nih.gov

The surfactant properties of this compound are markedly dependent on the pH of the solution. nih.gov The pKa of the carboxylic acid group has been determined to be 3.32. nih.gov This pH-responsive behavior has significant implications for its application, particularly in foaming.

At pH values below its pKa, the carboxylic acid group is protonated, and the surfactant exhibits efficient foam formation. However, as the pH increases above 5.0, the carboxyl group becomes deprotonated, leading to a significant decrease in foaming capacity, with no foam being observed at these higher pH values. nih.gov This "on/off" foaming behavior, controllable by a simple change in pH, makes this compound an attractive candidate for applications where low-foaming is desired, such as in certain cleaning and emulsification processes. nih.gov The ability to modulate its surface activity with pH suggests its potential as a versatile, pH-responsive surfactant. nih.gov

| pH Range | Protonation State of Carboxyl Group | Foaming Capacity |

|---|---|---|

| < 3.32 | Protonated (COOH) | High |

| > 5.0 | Deprotonated (COO-) | None |

Like other surfactants, this compound can self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The reported CMC for this compound is 15.6 mM. nih.gov Another study on enzymatically prepared n-alkyl esters of glucuronic acid found that octyl glucuronate demonstrates micellar organization at concentrations exceeding 10.68 mM.

The formation of micelles is a key characteristic of surfactants, allowing them to solubilize hydrophobic substances in aqueous environments. The structure of these micelles and their surface properties are influenced by the balance between the hydrophilic headgroup and the hydrophobic tail. In the case of this compound, the anionic nature of the headgroup at neutral and basic pH will lead to electrostatic repulsion between the micelles, influencing their size, shape, and stability.

| Property | Value | Reference |

|---|---|---|

| pKa | 3.32 | nih.gov |

| Critical Micelle Concentration (CMC) | 15.6 mM | nih.gov |

| Concentration for Micellar Organization | > 10.68 mM |

Role as a Glycosylation Agent for Biomolecules

While glucuronic acid derivatives are often used as glycosyl donors in the synthesis of various biomolecules, this compound can also function as a glycosyl acceptor. mdpi.comresearchgate.net In one study, the enzyme cyclodextrin (B1172386) glucanotransferase was shown to transfer a glucosyl unit from α-cyclodextrin to the C4 position of the glucuronide in this compound. researchgate.net This demonstrates its capacity to be elongated, forming more complex oligosaccharide structures.

The general inefficiency of glucuronic acid-derived glycosyl donors is often attributed to the electron-withdrawing nature of the C-5 carboxyl group, which destabilizes the formation of the glycosidic bond. mdpi.com However, various strategies have been developed to overcome this, including the use of different activating groups on the anomeric carbon of the glucuronic acid donor. mdpi.com These methodologies allow for the synthesis of β-glucuronides, which are important metabolites of many drugs and xenobiotics. mdpi.com

Potential in Advanced Materials and Biocatalysis

The unique properties of this compound suggest its potential for use in the development of advanced materials and in biocatalytic processes.

The oxidation of polysaccharides to introduce carboxyl groups is a known method for creating materials used in emulsion stabilization, as thickening agents, and in controlled delivery systems such as hydrogels and microspheres. lu.senih.gov Given that this compound possesses both a carboxyl group and a hydrophobic tail, it could potentially be incorporated into such materials to impart specific functionalities, such as pH-responsiveness or self-assembly properties. For instance, related β-glucan nanoparticles have been explored for oral drug delivery applications.

In the realm of biocatalysis, enzymes are used for a wide range of chemical transformations. nih.govrsc.org The enzymatic synthesis of the related compound, octyl-β-glucoside, has been demonstrated using β-glucosidase. nih.gov This highlights the potential for enzymatic routes to synthesize or modify this compound. Furthermore, its surfactant properties could be beneficial in biocatalytic systems where the substrate or product is poorly soluble in water, as it could help to create microemulsions that enhance reaction rates.

Q & A

Q. How can structural analogs of this compound be rationally designed to enhance solubility without compromising activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.